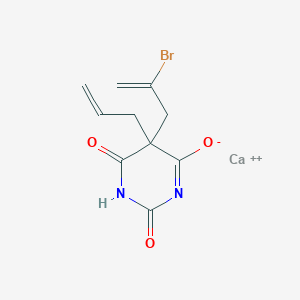

5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt

Description

Gallium-68 Prostate-Specific Membrane Antigen is a radiopharmaceutical compound used primarily in positron emission tomography imaging for the detection of prostate cancer. This compound combines the radionuclide Gallium-68 with a ligand that targets the prostate-specific membrane antigen, a protein highly expressed on prostate cancer cells. The use of Gallium-68 Prostate-Specific Membrane Antigen has revolutionized the imaging of prostate cancer, allowing for precise localization and staging of the disease .

Properties

CAS No. |

14960-32-8 |

|---|---|

Molecular Formula |

C10H10BrCaN2O3+ |

Molecular Weight |

326.18 g/mol |

IUPAC Name |

calcium;5-(2-bromoprop-2-enyl)-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate |

InChI |

InChI=1S/C10H11BrN2O3.Ca/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15;/h3H,1-2,4-5H2,(H2,12,13,14,15,16);/q;+2/p-1 |

InChI Key |

ROXCPJSKHRWHHJ-UHFFFAOYSA-M |

SMILES |

C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |

Canonical SMILES |

C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |

Other CAS No. |

14960-32-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Gallium-68 Prostate-Specific Membrane Antigen involves the radiolabeling of a prostate-specific membrane antigen-targeting ligand with Gallium-68. The process typically includes the following steps:

Elution of Gallium-68: Gallium-68 is eluted from a Germanium-68/Gallium-68 generator.

Buffer Preparation: A suitable buffer, such as acetate or HEPES, is prepared.

Radiolabeling Reaction: The ligand is mixed with the Gallium-68 solution in the buffer and incubated at a specific temperature (usually around 90°C) for a defined period (typically 10-15 minutes).

Purification: The radiolabeled compound is purified using methods such as solid-phase extraction to remove unbound Gallium-68

Industrial Production Methods: Industrial production of Gallium-68 Prostate-Specific Membrane Antigen involves automated synthesis systems to ensure consistency and safety. These systems are designed to handle the radiolabeling process, including elution, mixing, incubation, and purification, in a controlled environment. The use of multi-dose kits for preparation has also been developed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Gallium-68 Prostate-Specific Membrane Antigen primarily undergoes complexation reactions during its preparation. The key reaction involves the formation of a stable complex between Gallium-68 and the prostate-specific membrane antigen-targeting ligand.

Common Reagents and Conditions:

Reagents: Gallium-68 chloride, acetate buffer, HEPES buffer, prostate-specific membrane antigen-targeting ligand.

Conditions: Incubation at elevated temperatures (around 90°C) for 10-15 minutes.

Major Products: The major product of the radiolabeling reaction is the Gallium-68-labeled prostate-specific membrane antigen-targeting ligand, which is used for positron emission tomography imaging .

Scientific Research Applications

Gallium-68 Prostate-Specific Membrane Antigen has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a radiotracer in various chemical studies to investigate molecular interactions and binding affinities.

Biology: Employed in biological research to study the expression and distribution of prostate-specific membrane antigen in different tissues.

Medicine: Widely used in the diagnosis and staging of prostate cancer through positron emission tomography imaging. .

Industry: Utilized in the development and testing of new radiopharmaceuticals and imaging agents

Mechanism of Action

The mechanism of action of Gallium-68 Prostate-Specific Membrane Antigen involves its binding to the prostate-specific membrane antigen, a transmembrane protein expressed on prostate cancer cells. Once administered, the compound binds to the prostate-specific membrane antigen on the surface of cancer cells. The Gallium-68 radionuclide emits positrons, which are detected by positron emission tomography imaging, allowing for the visualization of prostate-specific membrane antigen-expressing cells and tumors .

Comparison with Similar Compounds

Fluorine-18 Prostate-Specific Membrane Antigen: Another radiopharmaceutical used for positron emission tomography imaging of prostate cancer. .

Lutetium-177 Prostate-Specific Membrane Antigen: Used for targeted radionuclide therapy of prostate cancer.

Uniqueness: Gallium-68 Prostate-Specific Membrane Antigen is unique due to its short half-life, which allows for rapid imaging and reduced radiation exposure to patients. Its high affinity for prostate-specific membrane antigen and the ability to provide high-resolution images make it a valuable tool in the diagnosis and management of prostate cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.